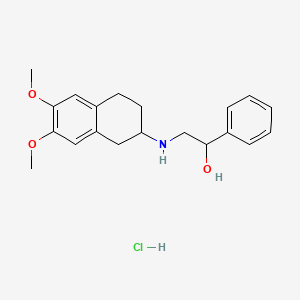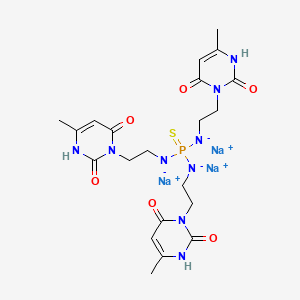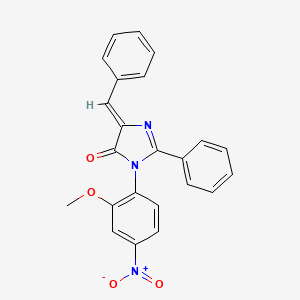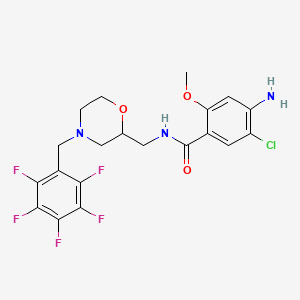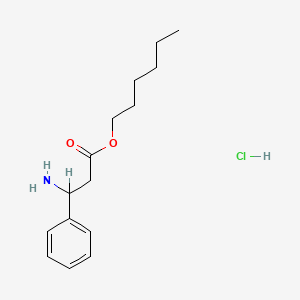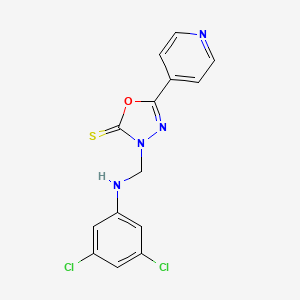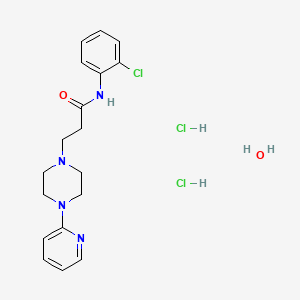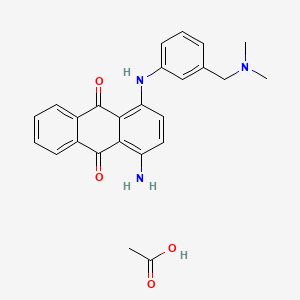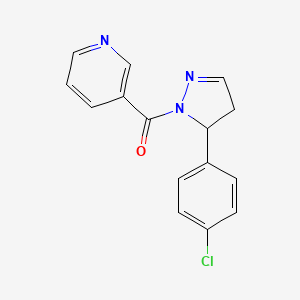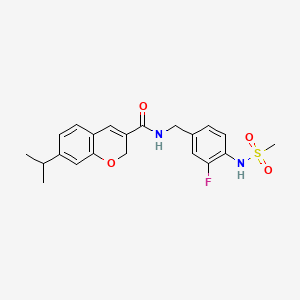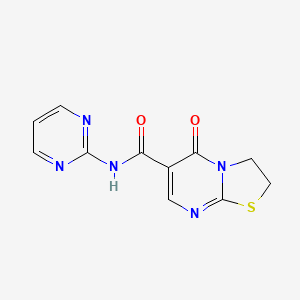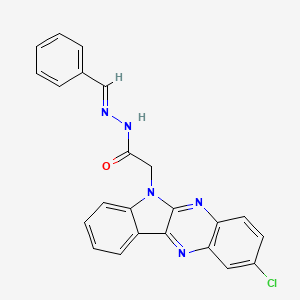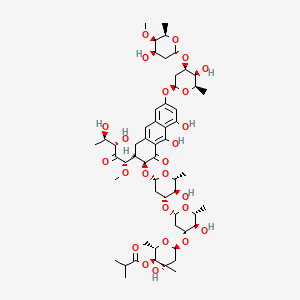
Olivomycin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Olivomycin C is a member of the aureolic acid group of antibiotics, which are known for their antitumor properties. These compounds are produced by actinomycetes, a type of filamentous bacteria. This compound, like its relatives mithramycin and chromomycin, is an aromatic glycosylated polyketide. It has been studied for its potential use in cancer treatment due to its ability to bind to DNA and interfere with transcription and replication processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of olivomycin C involves complex chemical reactions, including selective chemical modifications of its parent compound, olivomycin A. Methods for selective chemical modification of olivomycin A have been developed to produce various analogs, including this compound . These modifications often involve altering the carbohydrate moieties attached to the aglycone structure of the compound.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using specific strains of actinomycetes. These bacteria are cultured under controlled conditions to optimize the yield of the desired antibiotic. The fermentation broth is then subjected to extraction and purification processes to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Olivomycin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity and reduce toxicity .
Common Reagents and Conditions: Common reagents used in the chemical modification of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions often involve specific pH levels, temperatures, and solvents to ensure the desired modifications are achieved .
Major Products Formed: The major products formed from the chemical reactions of this compound include various analogs with altered biological activities. These analogs are studied for their potential use in cancer treatment and other therapeutic applications .
Scientific Research Applications
Olivomycin C has been extensively studied for its antitumor properties. It binds to the minor groove of DNA, particularly at GC-rich regions, and interferes with transcription and replication processes. This makes it a potent inhibitor of cancer cell proliferation . Additionally, this compound has been investigated for its potential use in treating other diseases, such as bacterial infections and inflammatory conditions .
Mechanism of Action
The mechanism of action of olivomycin C involves binding to the minor groove of DNA at GC-rich regions. This binding interferes with the transcription and replication processes, leading to the inhibition of cancer cell proliferation. The compound also affects the expression of specific oncogenes, such as c-Myc, by blocking their transcription . The molecular targets of this compound include DNA and various transcription factors involved in gene regulation .
Comparison with Similar Compounds
Olivomycin C is similar to other aureolic acid antibiotics, such as mithramycin and chromomycin. These compounds share a common aglycone structure but differ in their carbohydrate moieties and specific chemical modifications . This compound is unique in its specific binding affinity to GC-rich regions of DNA and its potent antitumor activity . Other similar compounds include olivomycin A, olivomycin B, and chromomycin A3 .
Conclusion
This compound is a promising compound with significant potential in cancer treatment and other therapeutic applications. Its unique chemical structure and mechanism of action make it a valuable subject of scientific research. Continued studies on this compound and its analogs may lead to the development of more effective and less toxic antitumor agents.
Properties
CAS No. |
6988-59-6 |
|---|---|
Molecular Formula |
C56H82O25 |
Molecular Weight |
1155.2 g/mol |
IUPAC Name |
[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S,3S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-6-[(2S,4R,5S,6R)-5-hydroxy-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate |
InChI |
InChI=1S/C56H82O25/c1-21(2)55(67)81-54-27(8)75-41(20-56(54,9)68)79-36-18-39(72-24(5)47(36)63)78-35-19-40(73-25(6)46(35)62)80-53-31(52(70-11)50(66)44(60)22(3)57)14-29-12-28-13-30(15-32(58)42(28)48(64)43(29)49(53)65)76-38-17-34(45(61)23(4)71-38)77-37-16-33(59)51(69-10)26(7)74-37/h12-13,15,21-27,31,33-41,44-47,51-54,57-64,68H,14,16-20H2,1-11H3/t22-,23-,24-,25-,26-,27+,31+,33-,34-,35-,36-,37-,38+,39+,40+,41+,44+,45+,46-,47-,51+,52+,53+,54+,56+/m1/s1 |
InChI Key |
LVQLLOXZUPHSMZ-MOZSSQLDSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2[C@@H](CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)O[C@H]5C[C@H]([C@H]([C@H](O5)C)O)O[C@@H]6C[C@H]([C@H]([C@H](O6)C)OC)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@H]([C@@H](O8)C)OC(=O)C(C)C)(C)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)OC5CC(C(C(O5)C)O)OC6CC(C(C(O6)C)OC)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


